

A Preclinical Meta-Analysis of Tanerasertib's Efficacy in AKT1 E17K-Mutant Cancers

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Compound of Interest

Compound Name: *Tanerasertib*

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An In-depth Comparison with Alternative AKT Inhibitors

This guide provides a comprehensive meta-analysis of the preclinical efficacy of **Tanerasertib** (ALTA-2618), a novel, mutant-selective AKT1 inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data, details experimental methodologies, and visually represents key biological pathways and experimental workflows. By comparing **Tanerasertib** with other AKT inhibitors, this guide aims to provide a clear perspective on its potential as a targeted cancer therapy.

Tanerasertib: A Selective Approach to Targeting the AKT1 E17K Mutation

Tanerasertib is an allosteric and covalent inhibitor that selectively targets the E17K mutation in the AKT1 protein, a known oncogenic driver in various cancers, including those of the breast and endometrium.^[1] This targeted approach aims to spare wild-type AKT1 and other isoforms like AKT2, potentially leading to a better safety profile by avoiding toxicities such as hyperglycemia, which can be associated with broader AKT inhibition.^[2]

Preclinical studies have demonstrated **Tanerasertib**'s potent and selective inhibitory activity. In vitro, it exhibits an EC50 of 7 nM against AKT1 E17K, with 22-fold selectivity over wild-type AKT1 and 140-fold selectivity over wild-type AKT2.^[1] This high degree of selectivity is a key differentiator for **Tanerasertib**.

In Vivo Efficacy of Tanerasertib

The most significant preclinical data for **Tanerasertib** comes from a poster presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2024.[3] These studies utilized patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell-line-derived xenografts.

Key Findings from Preclinical PDX Studies:

- **Breast Cancer:** In an HR+/HER2low breast cancer PDX model harboring the AKT1 E17K mutation, oral administration of **Tanerasertib** at 30 mg/kg daily resulted in complete and sustained tumor regression for 60 days.[2]
- **Triple-Negative Breast Cancer (TNBC) and Endometrial Cancer:** In PDX models of TNBC and endometrial cancer with the AKT1 E17K mutation, **Tanerasertib** induced tumor regressions at doses as low as 10 mg/kg per day.[1]
- **Tolerability:** Importantly, these anti-tumor effects were achieved without significant body weight loss or the induction of hyperglycemia in the animal models, highlighting the potential safety benefits of its mutant-selective mechanism.[2]

The following table summarizes the available quantitative data on **Tanerasertib**'s in vivo efficacy.

Cancer Type	Model Type	Treatment	Dosing Schedule	Outcome	Source(s)
HR+/HER2low Breast Cancer	PDX	Tanerasesertib 30 mg/kg	Once daily	Complete and sustained tumor regression (60 days)	[2]
TNBC	PDX	Tanerasesertib ≥10 mg/kg	Once daily	Tumor regression	[1]
Endometrial Cancer	PDX	Tanerasesertib ≥10 mg/kg	Once daily	Tumor regression	[1]

Comparison with Alternative AKT Inhibitors

To contextualize the preclinical performance of **Tanerasesertib**, it is essential to compare it with other AKT inhibitors that have been investigated in models with AKT1 mutations. The primary comparators in this analysis are Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both of which are pan-AKT inhibitors.

Capivasertib (AZD5363)

Capivasertib is an ATP-competitive pan-AKT inhibitor that has shown clinical activity in patients with AKT1 E17K-mutated tumors.[\[4\]](#)[\[5\]](#) Preclinical studies have also demonstrated its efficacy in breast cancer models.[\[6\]](#)

Ipatasertib (GDC-0068)

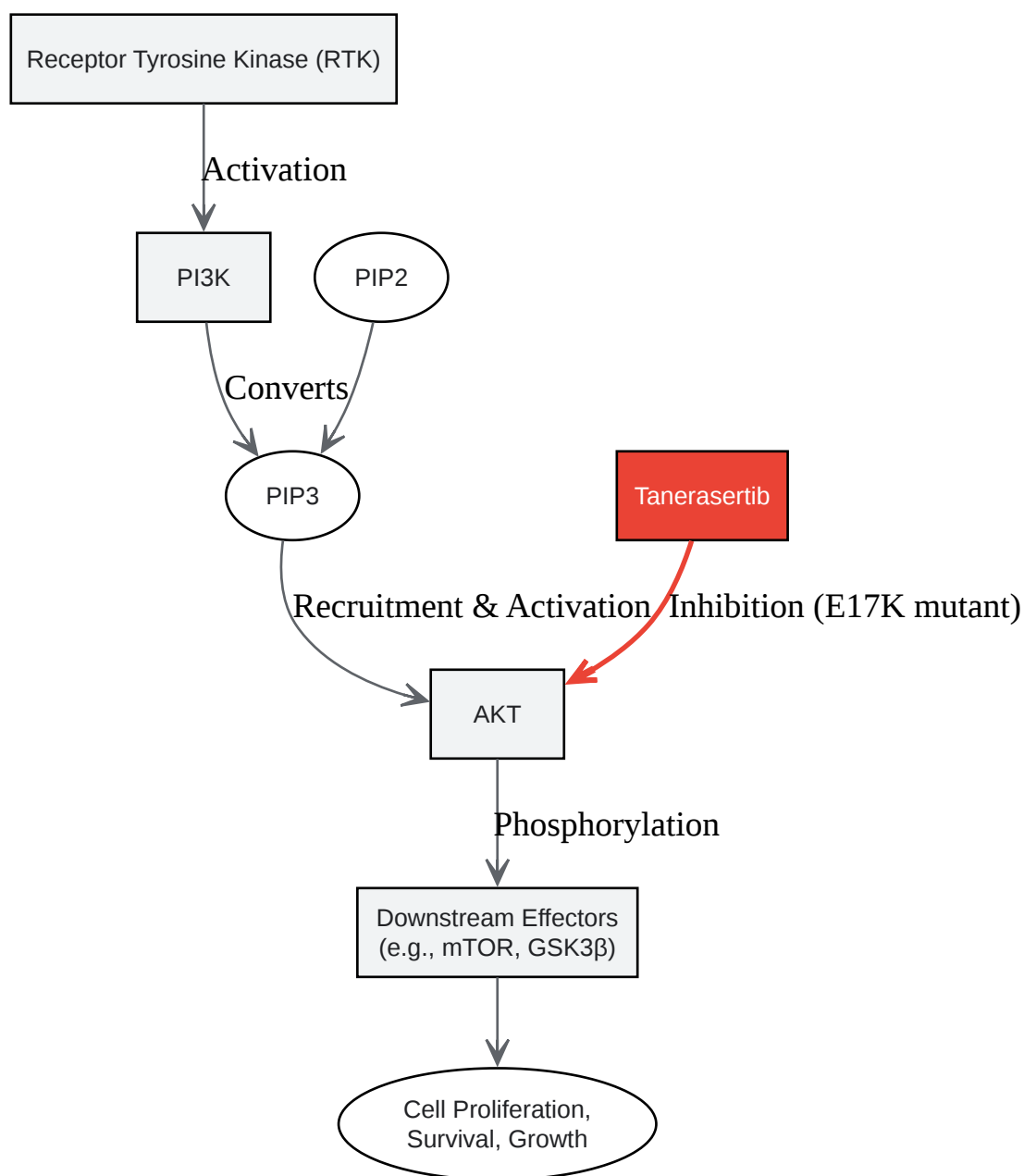
Ipatasertib is another ATP-competitive pan-AKT inhibitor.[\[7\]](#) Preclinical data indicate its potency in cancer cell lines and xenograft models with activated AKT signaling.[\[7\]](#) Clinical trials have also shown a signal of activity for Ipatasertib in tumors with the AKT1 E17K mutation.[\[8\]](#)

The following table provides a comparative summary of the preclinical efficacy of these AKT inhibitors in models with AKT pathway alterations.

Drug	Target Selectivity	Cancer Type (Model)	Key Preclinical Findings	Source(s)
Tanerasertib	AKT1 E17K selective	Breast, Endometrial (PDX)	Complete and sustained tumor regressions in breast cancer PDX at 30 mg/kg/day; regressions in TNBC and endometrial cancer PDX at ≥ 10 mg/kg/day.	[1][2]
Capivasertib	Pan-AKT	Breast Cancer (PDX)	Associated with sensitivity in models with PIK3CA/AKT1 mutations.	[6]
Ipatasertib	Pan-AKT	Various (Cell line, PDX)	Potent in models with AKT activation (PTEN loss, PIK3CA mutations); TGI90 achieved at exposures of ≥ 200 mg daily in preclinical models.	[7]

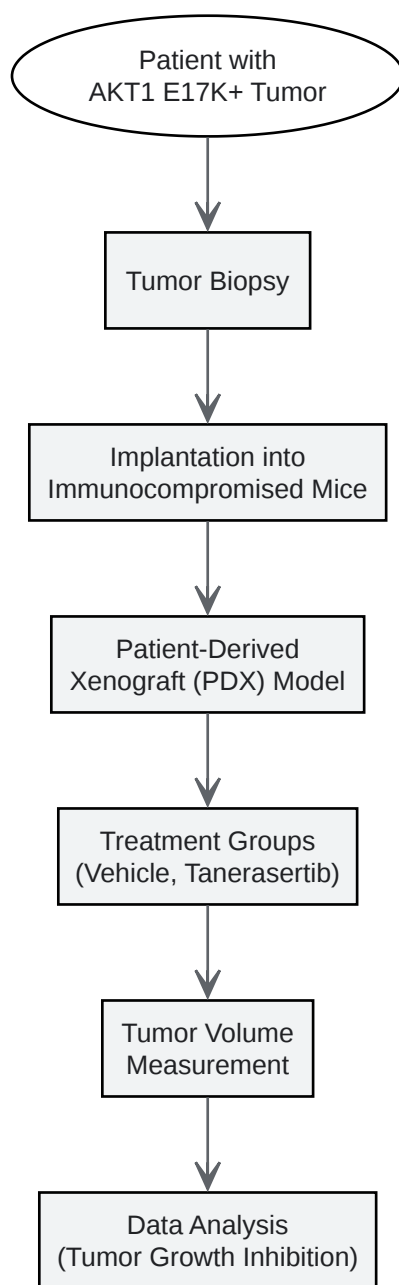
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.



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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of **Tanerasertib**.



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Caption: General workflow for in vivo patient-derived xenograft (PDX) studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. While specific, detailed protocols for the **Tanerasetib** studies are not publicly

available, a general methodology for in vivo PDX studies with oral kinase inhibitors can be outlined based on standard practices.

General Protocol for In Vivo Patient-Derived Xenograft (PDX) Studies

- **Animal Models:** Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for the engraftment of human tumor tissue.[\[9\]](#)[\[10\]](#)
- **Tumor Implantation:** Fresh tumor tissue from a patient with a confirmed AKT1 E17K mutation is obtained under sterile conditions. A small fragment of the tumor (typically 2-3 mm³) is subcutaneously implanted into the flank of each mouse.[\[9\]](#)
- **Tumor Growth and Staging:** Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[\[9\]](#)
- **Drug Formulation and Administration:** **Tanerasertib** is formulated for oral administration. The vehicle (control) and the drug are administered daily via oral gavage at the specified doses (e.g., 10 mg/kg, 30 mg/kg).
- **Efficacy Evaluation:** Tumor volume is measured at regular intervals (e.g., twice weekly) throughout the study. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition (TGI).
- **Data Analysis:** TGI is calculated at the end of the study. Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences in tumor volume between the treatment and control groups.

Conclusion

The available preclinical data strongly suggest that **Tanerasertib** is a potent and highly selective inhibitor of the oncogenic AKT1 E17K mutation. Its ability to induce complete and sustained tumor regressions in PDX models of breast and endometrial cancer at well-tolerated doses positions it as a promising therapeutic candidate.[\[1\]](#)[\[2\]](#) The selectivity of **Tanerasertib** may offer a significant advantage over pan-AKT inhibitors by potentially minimizing off-target toxicities.

Further preclinical studies are warranted to expand the scope of this meta-analysis, including direct head-to-head comparisons with other AKT inhibitors in various AKT1 E17K-mutant cancer models. The initiation of a Phase 1/1b clinical trial (AKTive-001) will provide crucial insights into the safety, tolerability, and clinical activity of **Tanerasertib** in patients with advanced solid tumors harboring the AKT1 E17K mutation. The results of this trial are eagerly awaited to validate the promising preclinical findings.

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